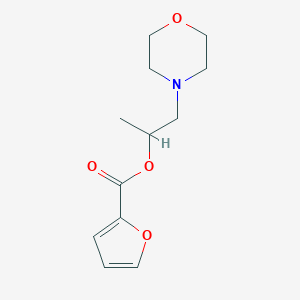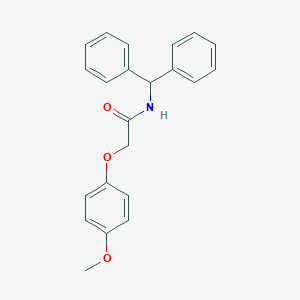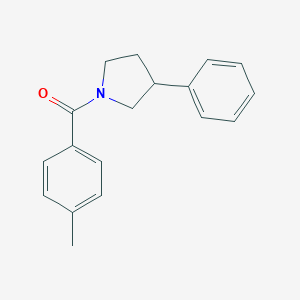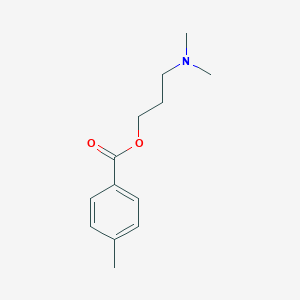
1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in inflammation and cancer. It may also act by disrupting the cell membrane of pests and weeds, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. In agricultural studies, this compound has been shown to have pesticidal and herbicidal effects on various pests and weeds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate in laboratory experiments is its ease of synthesis and purification. It can be synthesized using a simple method and yields the desired product in good to excellent yields. Another advantage is its potential applications in various fields of scientific research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the study of 1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate. In medicine, this compound could be further studied as a potential drug candidate for the treatment of various types of cancer and inflammatory diseases. In agriculture, this compound could be further studied as a potential alternative to traditional pesticides and herbicides. In material science, this compound could be further studied for its potential applications in the development of new materials such as polymers and coatings. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate involves the reaction of furan-2-carboxylic acid with 1-(morpholin-4-yl)propan-2-amine in the presence of a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place at room temperature and yields the desired product in good to excellent yields. The purity of the product can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential drug candidate for the treatment of various types of cancer and inflammatory diseases. In agriculture, this compound has been shown to have pesticidal and herbicidal properties. It has been studied as a potential alternative to traditional pesticides and herbicides. In material science, this compound has been studied for its potential applications in the development of new materials such as polymers and coatings.
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
1-morpholin-4-ylpropan-2-yl furan-2-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-10(9-13-4-7-15-8-5-13)17-12(14)11-3-2-6-16-11/h2-3,6,10H,4-5,7-9H2,1H3 |
Clé InChI |
PHTBVYOFMQOPPZ-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CO2 |
SMILES canonique |
CC(CN1CCOCC1)OC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















